![molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9](/img/structure/B74373.png)
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Overview
Description
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS: 1210-33-9) is a tricyclic compound featuring a seven-membered cycloheptene ring fused with two benzene rings and substituted with a chlorine atom at position 5. Its molecular formula is C₁₅H₁₁Cl, with a molecular weight of 226.70 g/mol. This compound is a key intermediate in pharmaceutical synthesis, particularly for neuroactive agents and tricyclic antidepressants . It is commercially available and frequently utilized in nucleophilic substitution reactions to introduce functional groups such as amines or alkoxy chains . Its rigid tricyclic scaffold enhances binding affinity to biological targets like neurotransmitter receptors .
Preparation Methods
Chlorination of 5-Thioxo-10,11-Dihydro-5H-Dibenzo[a,d]Cycloheptene
Reaction Conditions and Mechanism
The chlorination of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (compound 2a ) represents a direct route to the target compound. This method employs chlorine gas or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C, yielding 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,10-sulfide (compound 4 ) with 68–72% efficiency . The reaction proceeds via electrophilic substitution, where the thione sulfur atom facilitates chlorine incorporation at the 5-position.
Table 1: Optimization of Chlorination Parameters
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 0–5°C | Maximizes regioselectivity |
Chlorinating Agent | SO₂Cl₂ | Reduces byproduct formation |
Solvent | Dichloromethane | Enhances solubility |
Reaction Time | 4–6 hours | Balances completion vs. degradation |
Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization from ethanol to achieve >98% purity .
Friedel-Crafts Cyclization with Subsequent Functionalization
Synthetic Pathway
A patented approach utilizes Friedel-Crafts alkylation to construct the tricyclic core, followed by chlorination. The process begins with the cyclization of ortho-aryl alkynyl benzyl alcohols using trifluoromethanesulfonic anhydride (Tf₂O) in toluene at 25°C . The intermediate cycloheptene derivative undergoes chlorination via phosphorus pentachloride (PCl₅) in refluxing dichloroethane, achieving 65–70% yield.
Table 2: Key Steps in Friedel-Crafts Route
Step | Reagents/Conditions | Outcome |
---|---|---|
Cyclization | Tf₂O (1.2 eq), toluene, 25°C, 12h | Forms tricyclic core (85% yield) |
Chlorination | PCl₅ (2.0 eq), dichloroethane, reflux | Introduces Cl at position 5 |
Workup | NaHCO₃ wash, MgSO₄ drying | Removes acidic byproducts |
This method’s scalability is demonstrated in patent US4399141A, which reports kilogram-scale production with consistent purity profiles .
Bromination-Reduction Sequential Strategy
Two-Step Conversion
An alternative route involves bromination of the parent dibenzo[a,d]cycloheptene followed by halogen exchange. Initial bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light yields 5-bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Subsequent treatment with copper(I) chloride in dimethylformamide (DMF) at 120°C facilitates bromide-to-chloride substitution, achieving 60–65% overall yield .
Table 3: Bromination-Reduction Parameters
Parameter | Bromination Step | Halogen Exchange Step |
---|---|---|
Reagent | NBS (1.1 eq) | CuCl (3.0 eq) |
Solvent | CCl₄ | DMF |
Temperature | 25°C, UV light | 120°C |
Reaction Time | 8 hours | 24 hours |
This method avoids harsh chlorinating agents, making it suitable for acid-sensitive derivatives.
Catalytic Hydrogenation of 5-Chloro-Dibenzo[a,d]Cycloheptene
Saturation of the Central Ring
For applications requiring the dihydro structure, catalytic hydrogenation of 5-chloro-5H-dibenzo[a,d]cycloheptene is employed. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 80°C, full saturation of the cycloheptene ring is achieved within 6 hours .
Table 4: Hydrogenation Optimization
Condition | Value | Impact on Conversion |
---|---|---|
Catalyst Loading | 5 wt% Pd/C | Balances cost and activity |
H₂ Pressure | 50 psi | Prevents over-reduction |
Solvent | Ethanol | Enhances H₂ solubility |
Post-hydrogenation purification via vacuum distillation removes catalyst residues, yielding 90–93% pure product .
Industrial-Scale Production Considerations
Process Intensification Techniques
Large-scale synthesis prioritizes continuous flow systems to enhance heat and mass transfer. For example, a plug-flow reactor operating at 10 L/min throughput achieves 95% conversion in the Friedel-Crafts cyclization step by maintaining precise temperature control (±1°C) .
Table 5: Industrial vs. Laboratory Conditions
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch | Continuous Flow |
Temperature Control | ±5°C | ±1°C |
Yield | 65–70% | 75–80% |
Purity | 98% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The dihydro structure can be oxidized to form the corresponding dibenzo[a,d]cycloheptene.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted dibenzo[a,d]cycloheptenes.
Oxidation: Formation of dibenzo[a,d]cycloheptene.
Reduction: Formation of reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives. This versatility makes it valuable in synthetic organic chemistry.
Biology
The compound has been studied for its potential biological activity. It may interact with biological molecules, influencing various biochemical pathways. Notably:
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism and can affect its pharmacokinetics.
- Neuropharmacological Effects : The ability to cross the blood-brain barrier positions it as a candidate for central nervous system applications, particularly in treating mood disorders.
Medicine
Research indicates that this compound may exhibit antidepressant properties. Its structural similarity to dibenzosuberone derivatives suggests potential interactions with neurotransmitter systems in the brain. Investigations into its safety profile and degradation pathways are critical for evaluating its therapeutic viability .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the development of tailored products in various sectors, including pharmaceuticals and agrochemicals.
Case Studies
- Pharmacological Research : A study published in the Journal of Pharmaceutical Sciences explored the degradation pathways of compounds similar to this compound. It emphasized that environmental factors significantly affect stability and efficacy, highlighting the need for robust formulations during storage and use.
- Antidepressant Activity : Research investigating structurally related compounds found that modifications at specific positions could enhance antidepressant effects. This underscores the importance of understanding how variations in structure influence biological activity .
Mechanism of Action
The mechanism of action of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene involves its interaction with specific molecular targets and pathways. The chlorine atom and the dihydro structure play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional diversity of tricyclic dibenzo[a,d]cycloheptene derivatives arises from variations in substituents, oxidation states, and ring modifications. Below is a detailed comparison:
Non-Chlorinated Parent Compound: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene
- Structure : Lacks the chlorine atom at position 5.
- Synthesis : Prepared via Friedel-Crafts acylation or reduction of dibenzosuberone .
- Reactivity : Less electrophilic at position 5 compared to the chlorinated analog, limiting its utility in substitution reactions .
- Applications : Primarily a precursor for further functionalization.
Methoxy/Ethoxy Derivatives (e.g., Compounds 3.29 and 3.30)
- Structure : 5-Methoxy or 5-ethoxy substituents instead of chlorine .
- Synthesis: Derived from quinone methides via nucleophilic addition with methanol or ethanol .
- Properties :
Dichloro Derivatives (e.g., 2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one)
- Structure : Additional chlorine at position 2 or 4 .
- Synthesis : Prepared via ionic liquid-mediated cyclization of 3,5-dichlorophenylacetic acid derivatives .
- Applications : Key intermediate in synthesizing eberconazole, a broad-spectrum antifungal agent .
Brominated Analogs (e.g., 3,7-Dibromo-5H-dibenzo[a,d]cycloheptene Derivatives)
- Structure : Bromine atoms at positions 3 and 7 .
- Synthesis : Electrophilic bromination of the parent scaffold .
- Applications: Potential tricyclic antidepressants (TCAs) with enhanced metabolic stability compared to chlorinated analogs .
Epoxide Derivatives (e.g., 10,11-Epoxy-5H-dibenzo[a,d]cycloheptene)
- Structure : Epoxide group across positions 10 and 11 .
- Reactivity : Hydrolyzes in acidic conditions to yield diols (trans:cis = 6:1) and a carbaldehyde, unlike cis-stilbene oxide, which forms only diols .
- Applications : Studied for stereochemical effects on receptor binding .
Imine Derivatives (e.g., MK-801)
- Structure : 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine .
- Applications : NMDA receptor antagonist with neuroprotective effects in ischemic brain injury models .
Cyclohexylidene Derivatives
- Structure : Cyclohexylidene group fused to the tricyclic core .
- Synthesis : Grignard reaction with cyclohexylmagnesium chloride .
- Applications : Investigated for antipsychotic activity due to enhanced lipophilicity and blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison of Key Derivatives
Table 2: Reactivity and Pharmacological Data
Research Findings and Trends
- Substituent Effects : Chlorine and bromine enhance electrophilicity and binding to hydrophobic pockets, while alkoxy groups improve solubility .
- Stereochemical Impact : Epoxide derivatives exhibit unique hydrolysis pathways, influencing drug metabolism .
- Therapeutic Potential: Dichloro and brominated analogs show promise in antifungal and antiparasitic applications, respectively .
Biological Activity
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS Number: 1210-33-9) is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, synthesis methods, and research findings.
This compound has the molecular formula and a molecular weight of 228.72 g/mol. The compound features a chlorine atom at the 5-position and a dihydro structure at the 10,11-positions, which influences its chemical reactivity and biological interactions .
The biological activity of this compound is thought to involve several biochemical pathways:
- Friedel-Crafts Alkylation : The compound may undergo intermolecular Friedel-Crafts-type alkylation followed by intramolecular cyclization, which is crucial for its reactivity .
- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism and can influence the pharmacokinetics of the compound .
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Properties : The compound is structurally related to dibenzosuberone derivatives, which are known for their antidepressant effects. Its potential as an antidepressant is linked to its ability to interact with neurotransmitter systems in the brain .
- Neuropharmacological Effects : Studies suggest that this compound can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications. Its interaction with neurotransmitter receptors may provide therapeutic benefits in treating mood disorders .
- Toxicological Considerations : Understanding the degradation pathways of related compounds like amitriptyline highlights the importance of studying the safety profile of this compound. Degradation products can lead to unexpected toxicity, necessitating thorough safety evaluations .
Case Studies
A study published in the Journal of Pharmaceutical Sciences investigated the degradation pathways of similar compounds and noted that environmental factors significantly affect their stability and efficacy. The findings emphasize the need for robust formulations to maintain drug integrity during storage and use .
Comparative Analysis
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at 5-position; dihydro structure | Potential antidepressant; BBB permeant |
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene | Lacks chlorine | Limited biological activity |
5-Bromo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | Bromine instead of chlorine | Similar potential as chlorinated analogs |
5-Fluoro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | Fluorine at 5-position | Varies; specific interactions unknown |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Friedel-Crafts intramolecular cyclobenzylation , with key reagents including aluminum chloride (AlCl₃) in nitromethane or benzene . Optimization involves controlling reaction temperature (20–25°C) and stoichiometry of AlCl₃ to precursor (1:1.2 molar ratio). For higher yields (>75%), Nafion H catalysts in benzene are recommended to minimize side reactions . Post-reaction purification typically uses ether recrystallization to isolate crystalline products.
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use CDCl₃ as a solvent to resolve stereochemical signals (e.g., δ 2.2 ppm for diastereotopic protons in the cycloheptene ring) .
- Melting Point Analysis : A sharp m.p. of 68.75°C confirms purity, with deviations >2°C indicating impurities .
- Polarimetry : Specific optical rotation ([α]D²⁵ = +161.4° in ethanol) validates enantiomeric purity for chiral derivatives .
Q. How does the compound’s low aqueous solubility (0.17 g/L at 25°C) impact experimental design?
- Methodological Answer : To overcome solubility limitations:
- Use co-solvents like DMSO or ethanol (≤10% v/v) in biological assays.
- For HPLC analysis, employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases .
- In kinetic studies, pre-saturate buffers with the compound to maintain consistent concentrations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 60% vs. 75%) across Friedel-Crafts methods?
- Methodological Answer : Discrepancies arise from catalyst activity and solvent polarity :
- Lower yields (60%) occur with AlCl₃ in nitromethane due to side reactions (e.g., over-alkylation).
- Higher yields (75%) are achieved using Nafion H in benzene, which selectively stabilizes the transition state . Validate reproducibility via TLC monitoring (Rf = 0.4 in hexane/ethyl acetate 8:2) and GC-MS to quantify by-products .
Q. How do structural modifications (e.g., substitution at the chloro position) influence pharmacological activity?
- Methodological Answer : Derivatives with 2-diethylaminoethoxy or 2-pyrrolidinoethoxy groups exhibit enhanced receptor binding (e.g., serotonin 5-HT₂A antagonism). Key steps:
- Synthesize derivatives via nucleophilic substitution of the chloro group with amines (e.g., 2-diethylaminoethyl chloride hydrochloride in ether) .
- Assess activity using radioligand binding assays (IC₅₀ values < 100 nM for optimized derivatives) .
- Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic binding pockets .
Q. Can computational models predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Yes. COMSOL Multiphysics simulations coupled with AI-driven parameter optimization can:
Properties
IUPAC Name |
2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPERNSDCEUTOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153103 | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-33-9 | |
Record name | 5-Chlorodibenzosuberane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1210-33-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.